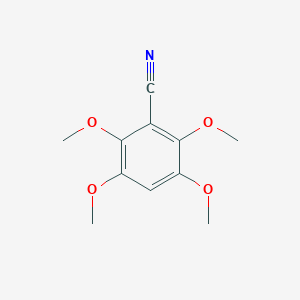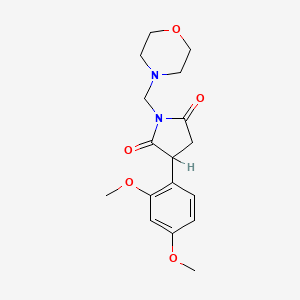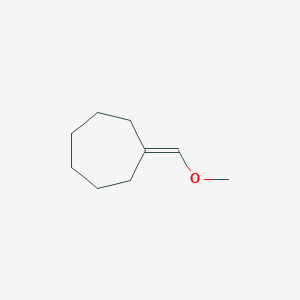![molecular formula C34H24BaCl2N4O8S2 B14470765 barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate CAS No. 67892-50-6](/img/structure/B14470765.png)
barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a complex organic compound known for its vibrant color properties. It is commonly referred to as Pigment Red 53:1 and is used extensively in various industrial applications, particularly in the production of inks and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate involves the coupling of a diazotised aniline sulfonic acid with β-naphthol. This reaction yields a monoazo dye, which is then converted to the pigment by lake formation . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotisation and coupling reactions are carefully monitored. The pigment is then isolated and purified through filtration and drying processes. The final product is often in the form of a fine powder, which is then used in various applications .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the azo group and the sulfonate group. These reactions can be facilitated by various reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. the primary focus is usually on maintaining the integrity of the azo and sulfonate groups to preserve the pigment’s color properties .
Scientific Research Applications
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a standard pigment in various chemical analyses and studies.
Biology: Employed in staining techniques for microscopic studies.
Industry: Extensively used in the production of inks, plastics, and coatings due to its vibrant color and stability
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonate groups. These groups interact with various molecular targets, leading to the formation of stable complexes. The pathways involved include electron transfer and hydrogen bonding, which contribute to the compound’s stability and color properties .
Comparison with Similar Compounds
Similar Compounds
Pigment Red 571: Another azo pigment with similar color properties but different chemical structure.
Pigment Yellow 1: A monoazo pigment used in similar applications but with different color properties.
Pigment Blue 151: A phthalocyanine pigment with different chemical properties but used in similar industrial applications.
Uniqueness
Barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is unique due to its specific combination of azo and sulfonate groups, which provide exceptional stability and vibrant color. This makes it particularly valuable in applications requiring long-lasting and intense pigmentation .
Properties
CAS No. |
67892-50-6 |
|---|---|
Molecular Formula |
C34H24BaCl2N4O8S2 |
Molecular Weight |
888.9 g/mol |
IUPAC Name |
barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-14(18)8-12(25(22,23)24)9-15(10)19-20-17-13-5-3-2-4-11(13)6-7-16(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
PMSXJJRVZZKRRK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
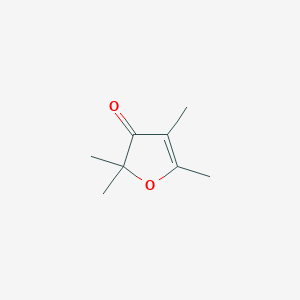
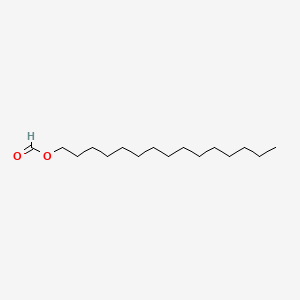

![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
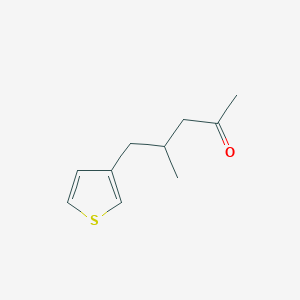
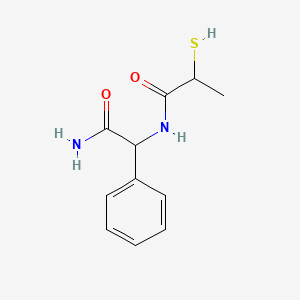
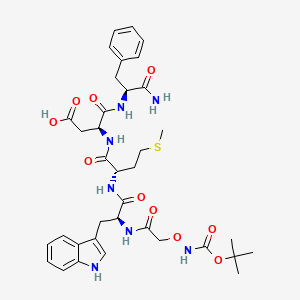
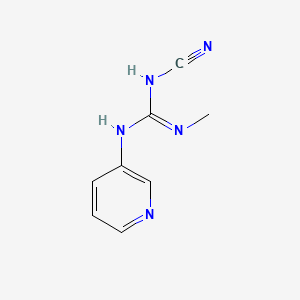
![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
